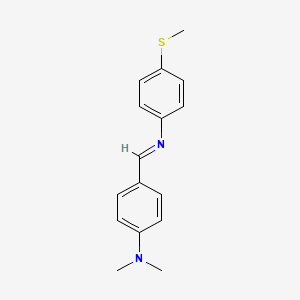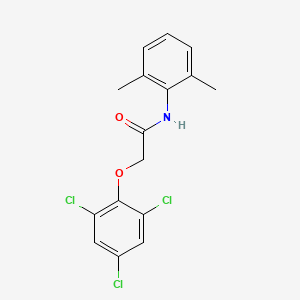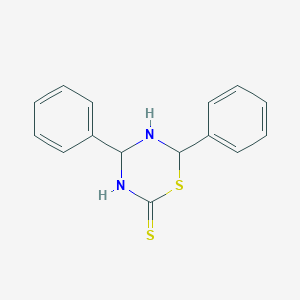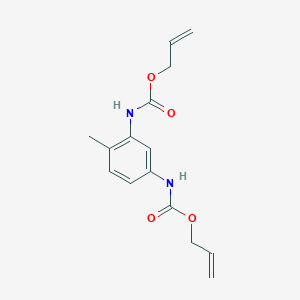
N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to an aromatic ring, which is further substituted with a methylthio group and a phenylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine typically involves the reaction of N,N-dimethylaniline with 4-(methylthio)benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1-naphthylamine
- N,N-Dimethyl-4-nitrosoaniline
- N,N-Dimethyl-4-aminobenzaldehyde
Uniqueness
N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine is unique due to the presence of the methylthio and phenylimino groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56133-59-6 |
|---|---|
Molekularformel |
C16H18N2S |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(4-methylsulfanylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H18N2S/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 |
InChI-Schlüssel |
GRMXJEYHXLKFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)


![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)



![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

